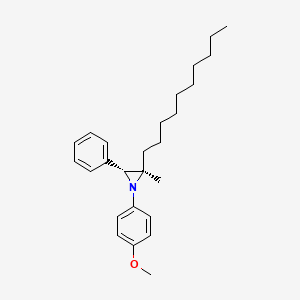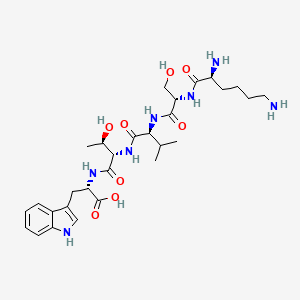![molecular formula C11H17NO B15166983 (1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane CAS No. 581101-49-7](/img/structure/B15166983.png)
(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[311]heptane is a chemical compound known for its unique structure and reactivity It is a derivative of bicyclo[311]heptane, featuring an isocyanate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent. One common method is the reaction of (1S,2S,3S,5R)-3-amino-2,6,6-trimethylbicyclo[3.1.1]heptane with phosgene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of phosgene gas in large-scale production requires stringent safety measures due to its toxicity. Alternative methods using less hazardous reagents, such as triphosgene, are also explored to improve safety and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding ureas and carbamates.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are valuable in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React to form carbamates.
Catalysts: Such as dibutyltin dilaurate, can be used to accelerate the reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane is used as a building block for the synthesis of complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities. Urea and carbamate derivatives have been studied for their pharmacological properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of polyurethanes, which are essential materials in the manufacture of foams, elastomers, and coatings. Its reactivity with various nucleophiles makes it a versatile component in material science.
Mécanisme D'action
The mechanism of action of (1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane involves the nucleophilic attack on the isocyanate group. This reaction leads to the formation of urea or carbamate linkages, depending on the nucleophile. The molecular targets and pathways involved are primarily related to the reactivity of the isocyanate group with nucleophilic species.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S,3S,5R)-(+)-Isopinocampheol: A chiral terpenol used in the preparation of chiral ligands and bioactive compounds.
(1S,2S,3R,5S)-(+)-Pinanediol: Used as a chiral reagent in organic synthesis.
Uniqueness
(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis. Its ability to form stable urea and carbamate linkages makes it valuable in various applications, from material science to pharmaceuticals.
Propriétés
Numéro CAS |
581101-49-7 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(1S,2S,3S,5R)-3-isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C11H17NO/c1-7-9-4-8(11(9,2)3)5-10(7)12-6-13/h7-10H,4-5H2,1-3H3/t7-,8+,9-,10-/m0/s1 |
Clé InChI |
VVLNFOCXNDDLEU-JXUBOQSCSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1N=C=O |
SMILES canonique |
CC1C2CC(C2(C)C)CC1N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide](/img/structure/B15166920.png)

![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)


![Pyridine, 2-[1,1'-biphenyl]-2-yl-3-methyl-](/img/structure/B15166962.png)

![Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-](/img/structure/B15166975.png)

